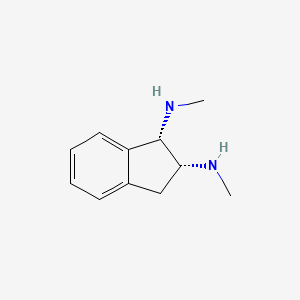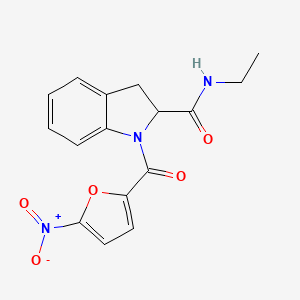
N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide” is a complex organic compound. It contains an indoline group, which is a prevalent moiety in many natural products and drugs . The compound also includes a nitrofuran group, which is often found in antibacterial compounds, and a carboxamide group, which can form hydrogen bonds with a variety of enzymes and proteins .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives like this are often synthesized using various strategies . For instance, one common method involves the [2 + 2 + 2] cycloaddition .
Molecular Structure Analysis
The indole skeleton in this compound has a benzene ring fused to a pyrrole ring . The nitrogen in the pyrrole ring participates in the aromatic system .
Scientific Research Applications
Synthesis and Potential PET Tracers
One of the primary applications of compounds related to N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide is in the synthesis of potential PET (Positron Emission Tomography) tracers for imaging cancer tyrosine kinase. The synthesis involves nucleophilic substitution of the nitro-precursor with fluorine-18, a radioactive isotope, followed by purification procedures to yield the tracer in radiochemical yields. This process represents a significant step in the development of diagnostic tools for cancer research, emphasizing the importance of such compounds in medical imaging technologies (Ji‐Quan Wang et al., 2005).
Radiotherapy and Cytotoxic Agents
Research on nitrothiophenes with basic or electrophilic substituents, which bear a resemblance to the structural motifs in N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide, has shown these compounds to have applications as radiosensitizers and bioreductively activated cytotoxins. These compounds have been evaluated for their potential to enhance the effectiveness of radiotherapy in hypoxic mammalian cells and show selective cytotoxicity under bioreductive conditions. Such studies highlight the therapeutic potential of nitro-containing compounds in enhancing cancer treatment modalities (M. Threadgill et al., 1991).
Chemical Synthesis and Functionalization
The synthesis and functionalization of indoles, including operations such as cyclopalladation, are key areas of interest in organic chemistry due to their applications in pharmaceuticals and materials science. Palladium-catalyzed reactions, for instance, have enabled the efficient synthesis of indoles, demonstrating the versatility of such methodologies in producing compounds with complex architectures. This area of research underscores the synthetic utility of nitro-containing indoles and related compounds in generating biologically active molecules (S. Cacchi & G. Fabrizi, 2005).
Anti-inflammatory and Anticancer Applications
The modification of carboxamide derivatives has been explored for potential anticancer activity, with studies involving DFT conformational and reactivity analysis, as well as docking and molecular dynamics simulations. These investigations aim to understand the chemical characteristics and biological implications of carboxamide derivatives, pointing toward their application in designing new anticancer agents. Such research contributes to the broader understanding of how modifications to the carboxamide moiety, similar to those found in N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide, can influence biological activity (J. S. Al-Otaibi et al., 2022).
Future Directions
properties
IUPAC Name |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-2-17-15(20)12-9-10-5-3-4-6-11(10)18(12)16(21)13-7-8-14(24-13)19(22)23/h3-8,12H,2,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPDTOZURRHNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

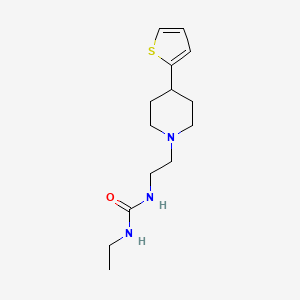
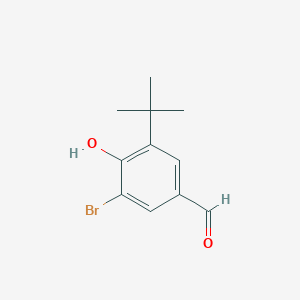
![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2506424.png)
![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)
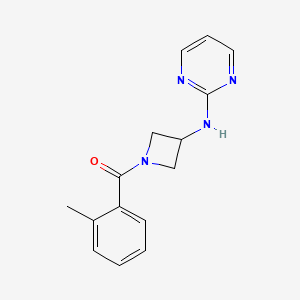
![2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2506427.png)
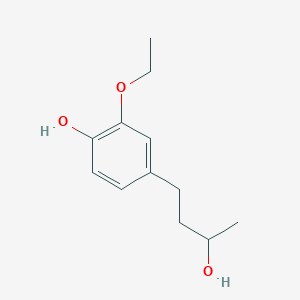

![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/no-structure.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506435.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2506436.png)
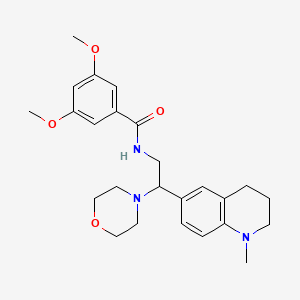
![methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate](/img/structure/B2506438.png)
